molecular formula C13H17N3O4 B8670157 N-(2-methyl-3-nitrophenyl)-2-morpholinoacetamide

N-(2-methyl-3-nitrophenyl)-2-morpholinoacetamide

Cat. No. B8670157
M. Wt: 279.29 g/mol
InChI Key: KAAMTEXJUXLYEN-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrophenyl)-2-morpholinoacetamide is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-3-nitrophenyl)-2-morpholinoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-3-nitrophenyl)-2-morpholinoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-methyl-3-nitrophenyl)-2-morpholinoacetamide

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

N-(2-methyl-3-nitrophenyl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C13H17N3O4/c1-10-11(3-2-4-12(10)16(18)19)14-13(17)9-15-5-7-20-8-6-15/h2-4H,5-9H2,1H3,(H,14,17)

InChI Key

KAAMTEXJUXLYEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CN2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (0.5 g, 1.8 mmol) was dissolved in 15 ml of THF and to this was added morpholine (0.17 g, 2.0 mmol) and diisopropylethylamine (0.71 g, 5.5 mmol). The reaction was stirred at room temperature for 16 hours. The reaction was then partitioned between EtOAc and H2O. The aqueous mixture was extracted with EtOAc, and the combined organic layers were washed with H2O, brine and then dried over MgSO4. Solvent evaporation afforded N-(2-methyl-3-nitrophenyl)-2-morpholinoacetamide as a yellow solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Two

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